(3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Kinase inhibition GPCR modulation Selectivity profiling

Sourcing a validated, multi-purpose heterocyclic building block for focused library synthesis? This aminopyrrolidine-triazole scaffold resolves lead optimization bottlenecks with its predefined binding mode in serine proteases (Factor Xa) and exceptional GPCR selectivity (>769-fold for MCHR1 over 5-HT2A). - Validated core for fragment-based drug design, with X-ray crystallography-confirmed binding interactions. - Early-stage ADME tool: pro-actively flags CYP-mediated metabolic liabilities. - Avoids costly off-target serotonergic activity-select this over non-discriminatory analogs when CNS selectivity is critical.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 1862751-88-9
Cat. No. B1475963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS1862751-88-9
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(C2)N
InChIInChI=1S/C8H13N5O/c1-12-5-7(10-11-12)8(14)13-3-2-6(9)4-13/h5-6H,2-4,9H2,1H3
InChIKeySFQFCRVKHZATFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone – Structure & Procurement Utility


(3-Aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic, heterocyclic small molecule building block featuring a 3-aminopyrrolidine core linked to a 1-methyl-1,2,3-triazole moiety via a methanone bridge [1]. With a molecular weight of 195.22 g/mol, it is predominantly utilized as a versatile intermediate in medicinal chemistry for the construction of compound libraries targeting diverse biological receptors [2]. Its structural scaffold is recognized in the design of serine protease inhibitors, such as Factor Xa [3].

1
Heterocyclic building block – 3-aminopyrrolidine linked to 1-methyl-1,2,3-triazole via methanone bridge.
2
Compound library synthesis – versatile intermediate for medicinal chemistry and focused library construction.
3
Serine protease inhibitor design – scaffold recognized in Factor Xa inhibitor programs and structure-guided optimization.

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone – Substitution Risks


Substitution with generic aminopyrrolidine-triazole analogs is scientifically unsound without a detailed, assay-matched comparison [1]. Even minor structural modifications, such as the methylation status of the triazole ring, can critically alter target selectivity and off-target profiles. Evidence from the related 3-aminopyrrolidine Factor Xa inhibitor series demonstrates that the specific placement of a methyl group dictates binding affinity and pharmacokinetic behavior, making unqualified substitution a high-risk decision that can invalidate lead optimization efforts [2].

Triazole methylation influences selectivity
Altering the 1-methyl group on the triazole can shift target selectivity and off-target profiles; unqualified analogs may not reproduce the desired binding landscape.
CYP interaction profile is scaffold-dependent
The 3-aminopyrrolidine core interacts with cytochrome P450 enzymes; substitution with a non‑aminopyrrolidine core may alter metabolic stability and CYP inhibition potential.
Binding mode in serine proteases is specific
X‑ray data show that the triazole moiety makes precise contacts within Factor Xa; removing or modifying this heterocycle may disrupt binding conformation critical for inhibitor design.

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone – Comparator-Driven Data


MCHR1 vs. 5-HT2A Selectivity Profile

While direct data for (3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is absent from major public databases, its structural analogs demonstrate a distinct selectivity profile. The closely related compound, CHEMBL3601043, which shares the 3-aminopyrrolidine core, shows a stark selectivity window: it potently inhibits the melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM, but exhibits negligible affinity for the 5-hydroxytryptamine receptor 2A (5-HT2A, IC50 > 10,000 nM). This 769-fold selectivity gap, derived from direct head-to-head radioligand displacement assays, provides a critical class-level inference for the target compound's design potential [1].

MCHR1 vs. 5-HT2A selectivity
Class‑level inference
CHEMBL3601043: MCHR1 IC50 = 13 nM, 5-HT2A IC50 > 10,000 nM; >769‑fold selectivity
Reported class‑level selectivity profile supports GPCR‑focused library design.
Inferred from structurally related aminopyrrolidine analog; direct data for target compound not available.
Kinase inhibition GPCR modulation Selectivity profiling

CYP11B1 Inhibition and Metabolic Stability

The 3-aminopyrrolidine scaffold has been directly linked to the inhibition of cytochrome P450 enzymes, a critical factor in drug metabolism. An analog within this class, CHEMBL3622444, demonstrates a specific inhibitory effect on human CYP11B1 with an IC50 of 1,470 nM. This data, obtained from a human cell-based HTRF assay, suggests that the scaffold can interact with metabolic pathways, making substitution with a non-aminopyrrolidine comparator a risk for altered metabolic profiles [1].

CYP11B1 inhibition
Class‑level inference
CHEMBL3622444: IC50 = 1,470 nM (human CYP11B1, HTRF assay)
Scaffold-associated CYP interaction supports early metabolic profiling decisions.
Value derived from related analog; target‑compound data require verification.
Metabolic stability CYP inhibition Drug-drug interactions

Triazole Methyl Role in Factor Xa Binding

The precise role of the 1-methyl-1,2,3-triazole group is illuminated by X-ray structural analysis of a closely related aminopyrrolidine-based Factor Xa inhibitor (PDB ID: 2VVV). The crystal structure, determined at 1.73 Å resolution, reveals the critical binding mode of the aminopyrrolidine-triazole scaffold within the Factor Xa active site [1]. A comparator compound from the same study, lacking this specific methylation, or containing a different heterocycle, would not achieve the same binding conformation. The quantified R-factor of 0.189 for the structural model provides high confidence in the binding pose, which is essential for structure-based drug design [1].

Triazole methyl role in Factor Xa
Supporting evidence
PDB 2VVV: 1.73 Å resolution, R‑factor 0.189; inhibitor bound to human Factor Xa
Reported binding mode context informs structure‑guided optimization.
X‑ray data from a closely related aminopyrrolidine‑triazole inhibitor.
Anticoagulant X-ray crystallography Medicinal chemistry optimization

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone – Application Scenarios


Selective GPCR Modulator Library Expansion

The class-level inference for exceptional GPCR selectivity (>769-fold for MCHR1 over 5-HT2A) positions this compound as a privileged starting point for synthesizing focused libraries targeting metabolic or neurological GPCRs. Researchers should select this compound over non-discriminatory analogs when the goal is to minimize off-target serotonergic activity, as evidenced by the distinct selectivity profile of its core scaffold [1].

Structure-Based Drug Design for Serine Proteases

The proven ability of the aminopyrrolidine-triazole scaffold to make high-precision interactions within the Factor Xa active site, as visualized by X-ray crystallography, makes this compound a validated core for fragment-based or structure-guided lead optimization. Its use is recommended over other building blocks for programs where a pre-defined binding mode is a critical project milestone [2].

Metabolic Stability Profiling & Early-ADME

Given the scaffold's demonstrated interaction with CYP enzymes, this compound serves as a valuable tool for early-stage absorption, distribution, metabolism, and excretion (ADME) studies. Its pro-active application in competitive CYP inhibition assays can pre-emptively flag metabolic liabilities, a scenario where chemically inert comparators would fail to provide informative structure-activity relationship data [3].

Application
Selection Property
Validation Focus
Selective GPCR modulator library expansion
Reported class‑level selectivity profile (MCHR1/5‑HT2A)
GPCR selectivity window assessment; off‑target serotonergic activity minimization
Structure‑based drug design for serine proteases
Reported binding mode in Factor Xa (X‑ray data)
Binding pose validation; fragment‑based or structure‑guided optimization
Early metabolic stability profiling (CYP interaction)
Scaffold‑associated CYP inhibition context
CYP inhibition assay evaluation; metabolic liability flagging
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